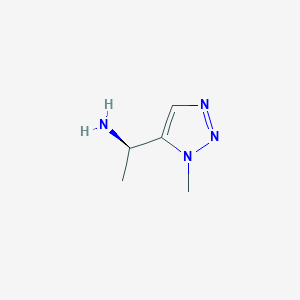

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

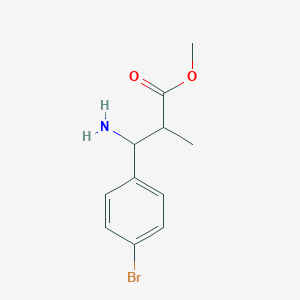

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as MET, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it an interesting target for further investigation.

Aplicaciones Científicas De Investigación

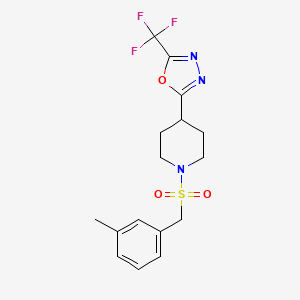

Complexation with Metals

Research on tripodal aminophenolate ligand complexes of Aluminum(III), Gallium(III), and Indium(III) reveals insights into complex formation constants and solution structures through NMR and UV spectroscopic studies. These complexes demonstrate the versatility of triazole-based ligands in coordinating with various metals, hinting at potential catalytic or material science applications (Caravan & Orvig, 1997).

Synthesis and Structural Evaluation

The synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine, involving triazole derivatives, highlight the potential of these compounds in developing new chemical entities with possible pharmaceutical or material applications (Kukuljan, Kranjc, & Perdih, 2016).

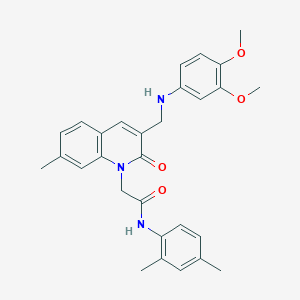

Antiviral Research

A study focused on the synthesis and identification of novel potential thiadiazole-based molecules containing a 1,2,3-triazole moiety demonstrates their potential antiviral activity against COVID-19. This work showcases the role of triazole derivatives in developing antiviral agents through structure-guided virtual screening (Rashdan et al., 2021).

Antimicrobial Activities

Research on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities further underscores the significance of triazole structures in medicinal chemistry. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Catalytic Applications

A study on RuCl2(PPh3)2(triazol-5-ylidene) as an active catalyst for controlled radical polymerization of methyl methacrylate indicates the use of triazole derivatives in polymer chemistry. The presence of triazole enhances catalytic activity, providing a pathway for controlled polymer synthesis (Melis & Verpoort, 2003).

Propiedades

IUPAC Name |

(1R)-1-(3-methyltriazol-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERFFVLJKPEURK-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=NN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)

![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)

![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)

![N-[4-[3-(3-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2925667.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)